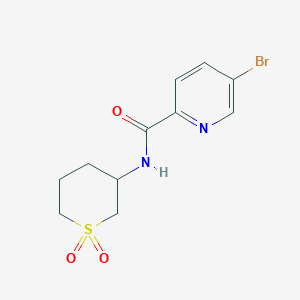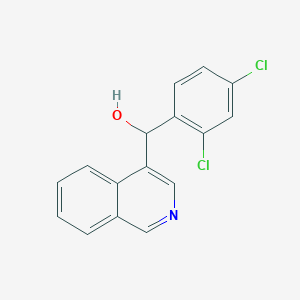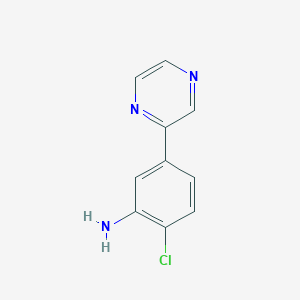![molecular formula C12H15N3 B7577761 N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine](/img/structure/B7577761.png)
N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine, also known as MPMP, is a novel compound that has been gaining attention in the scientific community for its potential applications in pharmacology and medicinal chemistry. MPMP is a derivative of the well-known compound, phenethylamine, which has been extensively studied for its psychoactive and neurochemical effects. In
Mecanismo De Acción
The mechanism of action of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine involves its binding to SERT and NET, which leads to the inhibition of serotonin and norepinephrine reuptake. This results in an increase in the extracellular levels of these neurotransmitters, which can lead to antidepressant and anxiolytic effects. N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine has also been shown to induce apoptosis in cancer cells, which is believed to be mediated by its interaction with mitochondrial membranes.
Biochemical and Physiological Effects:
N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine has been shown to have a wide range of biochemical and physiological effects. In addition to its antidepressant and anxiolytic effects, it has been found to have antinociceptive, anti-inflammatory, and anticonvulsant effects. N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine is its high selectivity for SERT and NET, which makes it a potentially useful tool for studying the role of these transporters in depression and anxiety disorders. However, one of the limitations of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine is its relatively low potency compared to other antidepressant and anxiolytic drugs, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine. One area of interest is the development of more potent derivatives of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine that could be used as antidepressant and anxiolytic drugs. Another area of interest is the development of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine-based anticancer drugs, which could be used to treat a wide range of cancers. Additionally, further studies are needed to elucidate the exact mechanism of action of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine and its effects on other neurotransmitter systems.
Métodos De Síntesis
The synthesis of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine involves the reaction of 2-methylpyrazole-3-carboxaldehyde with 3-bromo-2-methylphenylamine, followed by the reduction of the resulting imine with sodium triacetoxyborohydride. This method has been reported to yield N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine in high purity and yield.
Aplicaciones Científicas De Investigación
N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine has been studied for its potential applications in pharmacology and medicinal chemistry. It has been found to exhibit selective binding affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET), which are important targets for the treatment of depression and anxiety disorders. N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine has also been shown to have potent activity against cancer cells, making it a potential candidate for anticancer drug development.
Propiedades
IUPAC Name |
N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-9-10-4-3-5-11(8-10)12-6-7-14-15(12)2/h3-8,13H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYNHWNDNRHRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)


![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)

![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)




![N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine](/img/structure/B7577766.png)
![N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine](/img/structure/B7577769.png)
![3-[2-(1-Aminocyclopentyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B7577782.png)
